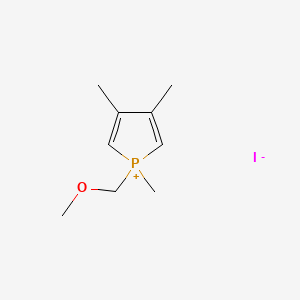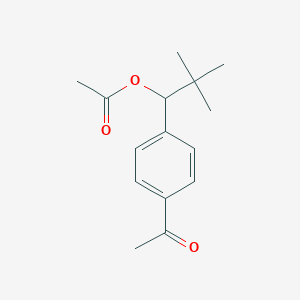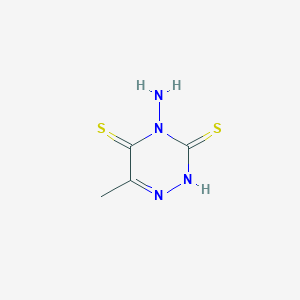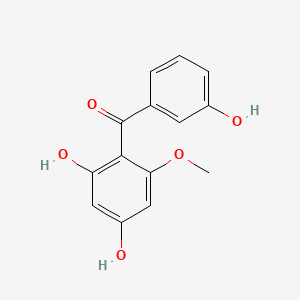
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is a phosphonium salt with a unique structure that includes a phospholium ring substituted with methoxymethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide typically involves the reaction of a phospholium precursor with methoxymethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor vessel, and the product is purified through crystallization or distillation. The use of automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The compound can participate in SN2 reactions where the iodide ion is replaced by a nucleophile.
Oxidation and Reduction: The phospholium ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, thiolates, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative .
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxymethyl group can participate in nucleophilic attacks, while the phospholium ring can stabilize positive charges, facilitating electrophilic reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive functional groups. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium bromide
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium chloride
Uniqueness: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is unique due to its iodide ion, which can be easily displaced in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
61213-91-0 |
|---|---|
Molekularformel |
C9H16IOP |
Molekulargewicht |
298.10 g/mol |
IUPAC-Name |
1-(methoxymethyl)-1,3,4-trimethylphosphol-1-ium;iodide |
InChI |
InChI=1S/C9H16OP.HI/c1-8-5-11(4,7-10-3)6-9(8)2;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HHXYTGMWUHTXBN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[P+](C=C1C)(C)COC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)



